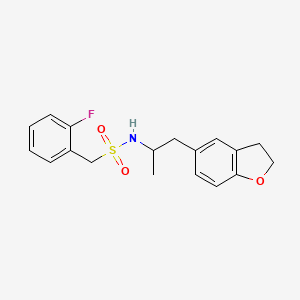

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide

描述

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide is a synthetic organic compound featuring a 2,3-dihydrobenzofuran core linked to a propan-2-yl amine group and a 2-fluorophenyl methanesulfonamide moiety. Its molecular formula is C₁₉H₂₁FNO₃S, with a molecular weight of 371.44 g/mol.

属性

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3S/c1-13(10-14-6-7-18-15(11-14)8-9-23-18)20-24(21,22)12-16-4-2-3-5-17(16)19/h2-7,11,13,20H,8-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYRXKFJLGIFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Structural Features

The compound is characterized by the following key features:

- Benzofuran Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Sulfonamide Group : Commonly associated with antibacterial activity and potential interactions with various biological targets.

- Propan-2-yl Substituent : May influence the compound's lipophilicity and ability to penetrate biological membranes.

| Structural Component | Description |

|---|---|

| Benzofuran | Potential anticancer and anti-inflammatory effects |

| Sulfonamide | Antibacterial properties and enzyme inhibition |

| Propan-2-yl | Enhances lipophilicity and bioavailability |

Anticancer Properties

Research on related benzofuran derivatives indicates potential anticancer activities. For instance, studies have shown that certain 2,3-dihydrobenzofuran derivatives exhibit selective agonism at cannabinoid receptor 2 (CB2), which is implicated in cancer cell proliferation and apoptosis regulation . These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that similar mechanisms may be applicable to N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide.

Anti-inflammatory Effects

The presence of the benzofuran moiety is also linked to anti-inflammatory activity. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that our compound may possess similar therapeutic potential.

The proposed mechanism of action for compounds with similar structures involves:

- Enzyme Inhibition : Sulfonamides often inhibit enzymes such as carbonic anhydrase or various proteases.

- Receptor Modulation : The benzofuran component may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

- Apoptosis Induction : Compounds exhibiting anticancer properties often induce apoptosis through intrinsic pathways involving mitochondrial dysfunction and caspase activation .

Case Studies and Related Research

Several studies provide context for understanding the biological activity of compounds related to this compound:

- Study on CB2 Agonists : A series of 2,3-dihydrobenzofuran derivatives showed selective agonism at CB2 receptors, leading to apoptosis in cancer cells . This indicates a pathway that could be explored for our compound.

- Inhibition of Tumor Growth : Research has highlighted compounds that disrupt cellular signaling pathways related to tumor growth, showing IC50 values ranging from 0.20–16.79 μM against various cancer lines . Such findings suggest that our compound could be tested for similar efficacy.

- Anti-inflammatory Activity : Benzofuran derivatives have been shown to reduce inflammatory markers in preclinical models, indicating potential therapeutic applications in inflammatory diseases.

相似化合物的比较

Structural Analogues with Dihydrobenzofuran Scaffolds

Several sulfonamide derivatives sharing the N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl) backbone but differing in sulfonamide substituents have been documented (). Key examples include:

| Compound Name | Substituent on Sulfonamide | Molecular Formula | CAS Number |

|---|---|---|---|

| N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide | 4-(1H-pyrazol-1-yl)phenyl | C₂₀H₂₂N₄O₃S | 2034541-76-7 |

| N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | 4-(2-methyloxazol-4-yl)phenyl | C₂₁H₂₃N₃O₄S | 2034450-92-3 |

| Target Compound | 2-fluorophenyl | C₁₉H₂₁FNO₃S | Not yet assigned |

Key Observations :

- The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from bulkier heterocyclic substituents (e.g., pyrazole or oxazole). This may reduce off-target interactions compared to analogues with extended aromatic systems.

- The absence of a para-substituent (unlike the 4-substituted analogues) could alter binding orientation in enzymatic pockets .

Fluorophenyl-Containing Bioactive Compounds

highlights fluorophenyl-bearing compounds, primarily fentanyl analogues (e.g., ortho-fluoroacryl fentanyl), which share the 2-fluorophenyl group but differ significantly in core structure:

| Compound Name | Core Structure | Pharmacological Class | Key Functional Groups |

|---|---|---|---|

| Ortho-fluoroacryl fentanyl | Piperidine-linked acrylamide | Opioid agonist | Acrylamide, piperidine, 2-fluorophenyl |

| Target Compound | Dihydrobenzofuran-sulfonamide | Undetermined | Methanesulfonamide, dihydrobenzofuran |

Key Observations :

Sulfonamide Derivatives with Varied Cores

The compound N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide (CAS 2034598-81-5, ) shares the dihydrobenzofuran-propan-2-yl amine group but replaces the fluorophenyl sulfonamide with a methylsulfonyl-imidazolidine carboxamide .

| Property | Target Compound | CAS 2034598-81-5 |

|---|---|---|

| Molecular Weight | 371.44 g/mol | 367.4 g/mol |

| Functional Groups | 2-fluorophenyl sulfonamide | Methylsulfonyl-imidazolidine carboxamide |

| Potential Applications | Enzyme inhibition (hypothetical) | Kinase or protease modulation |

Key Observations :

- The imidazolidine ring in CAS 2034598-81-5 introduces hydrogen-bonding capability absent in the target compound, which may enhance target selectivity.

- The target’s fluorine atom could improve membrane permeability via increased lipophilicity compared to the polar imidazolidine derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。